Acetamide, N-(2-methyl-1-propenyl)-

Description

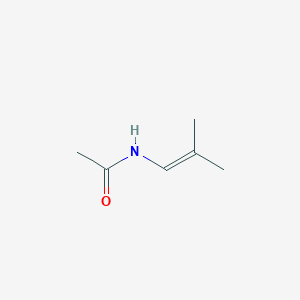

Structure

3D Structure

Properties

CAS No. |

5202-82-4 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N-(2-methylprop-1-enyl)acetamide |

InChI |

InChI=1S/C6H11NO/c1-5(2)4-7-6(3)8/h4H,1-3H3,(H,7,8) |

InChI Key |

BETWATDZFVZRJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CNC(=O)C)C |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for N 2 Methyl 1 Propenyl Acetamide

Historical Development of Synthetic Routes to N-Vinyl and N-Alkenyl Amides

The journey to synthesizing complex N-alkenyl amides like N-(2-methyl-1-propenyl)acetamide is built upon foundational work in the creation of simpler N-vinyl amides. Historically, the synthesis of N-vinyl amides often involved the pyrolysis or cracking of precursor molecules. google.com For instance, N-vinylacetamide was historically prepared through the thermal pyrolysis of N-(α-methoxyethyl) acetamide (B32628) at high temperatures. google.com Another common strategy involved the elimination of alcohols from alkoxyethyl amides to generate the desired vinyl group. google.com These early methods, while effective, often required harsh conditions, such as high temperatures, and sometimes utilized catalysts like silica, alumina, or various metal oxides to facilitate the reactions. google.com The development of these foundational techniques paved the way for more sophisticated and milder approaches applicable to a wider range of N-alkenyl amides.

Contemporary Approaches to the Synthesis of N-(2-methyl-1-propenyl)acetamide

Modern synthetic chemistry offers a more diverse and refined toolkit for the preparation of N-(2-methyl-1-propenyl)acetamide. These methods often provide greater control over the reaction conditions and substrate scope.

Direct Amidation Pathways

Direct amidation represents a straightforward approach to forming the amide bond in N-(2-methyl-1-propenyl)acetamide. This typically involves the reaction of a carboxylic acid or its derivative with an appropriate amine. diva-portal.orgnih.gov While direct thermal amidation between a carboxylic acid and an amine is possible, it often requires high temperatures. nih.gov To circumvent this, various activating agents and catalysts have been developed to facilitate the reaction under milder conditions. diva-portal.org

Modern direct amidation methods often employ metal-based catalysts or boron-derived reagents to promote the coupling of carboxylic acids and amines. nih.govorganic-chemistry.org For example, reagents like B(OCH2CF3)3 have proven effective for the direct amidation of a wide variety of carboxylic acids and amines, often with simplified purification procedures. nih.gov These catalytic systems enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack by the amine. diva-portal.orgnih.gov

| Catalyst/Reagent | Amine Substrate | Carboxylic Acid/Derivative | Conditions | Yield |

| B(OCH2CF3)3 | Primary and secondary amines | Various carboxylic acids | Mild | Good to Excellent nih.gov |

| Zirconium(IV) chloride | Amines | Carboxylic acids | Not specified | Good to Excellent diva-portal.org |

| Ruthenium-based catalysts | Primary alkylamines | Primary alcohols | Not specified | Good organic-chemistry.org |

This table summarizes various catalytic systems used in direct amidation reactions, highlighting their versatility.

Olefin Metathesis Approaches for Propenyl Moiety Introduction

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and it can be strategically employed to introduce the propenyl group in the synthesis of N-alkenyl amides. organic-chemistry.orgsigmaaldrich.com Cross-metathesis, an intermolecular reaction between two different olefins, is particularly relevant. sigmaaldrich.com In this context, a suitable N-vinyl acetamide precursor could react with an olefin like isobutylene (B52900) in the presence of a metathesis catalyst, such as a Grubbs or Schrock catalyst, to form N-(2-methyl-1-propenyl)acetamide. organic-chemistry.org

The success of olefin metathesis can be influenced by the steric and electronic properties of the substituents on the amide nitrogen. capes.gov.br Catalyst deactivation through chelation with the carbonyl group can be a challenge, but this can often be overcome by increasing the catalyst loading. capes.gov.br The choice of catalyst is crucial, with second-generation Grubbs catalysts being known for their stability and tolerance of various functional groups. organic-chemistry.org

| Metathesis Type | Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Cross-Metathesis | N-vinyl acetamide | Isobutylene | Grubbs or Schrock Catalyst | Forms the C=C bond of the propenyl group. organic-chemistry.org |

| Ring-Closing Metathesis | Acyclic diene | - | Ruthenium-alkylidene | Used for synthesizing cyclic aminoalkenes. rsc.org |

This table illustrates the application of olefin metathesis in forming alkenyl structures relevant to the synthesis of N-alkenyl amides.

Rearrangement Reactions Yielding the N-(2-methyl-1-propenyl)acetamide Core

Rearrangement reactions provide an elegant pathway to construct the core structure of N-(2-methyl-1-propenyl)acetamide. The Beckmann rearrangement is a classic example, involving the acid-induced transformation of an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org To synthesize N-(2-methyl-1-propenyl)acetamide via this route, one would start with the oxime of a ketone containing the 2-methyl-1-propenyl group. Treatment of this oxime with an acid or another suitable reagent initiates a migration of the alkyl group to the nitrogen atom, yielding the desired amide. masterorganicchemistry.comorganic-chemistry.org

Another relevant rearrangement is the Claisen rearrangement, which can be used for α-allylation of amides, potentially leading to the desired alkenyl structure after further transformations. researchgate.net These rearrangement strategies often offer high atom economy and can lead to complex structures from relatively simple starting materials.

| Rearrangement Reaction | Starting Material | Key Transformation | Product Type |

| Beckmann Rearrangement | Ketoxime | Alkyl migration from carbon to nitrogen. masterorganicchemistry.comorganic-chemistry.org | Amide masterorganicchemistry.comorganic-chemistry.org |

| Claisen Rearrangement | Allylic vinyl ether | diva-portal.orgdiva-portal.org-Sigmatropic rearrangement. | γ,δ-Unsaturated carbonyl compound |

| Hofmann Rearrangement | Primary amide | Rearrangement of an acyl nitrene intermediate. libretexts.org | Primary amine with one less carbon. libretexts.org |

This table outlines key rearrangement reactions that can be adapted for the synthesis of amides and related structures.

Catalytic Synthesis Protocols

A wide array of catalytic protocols beyond direct amidation and metathesis have been developed for amide synthesis. organic-chemistry.orgmdpi.com These methods often focus on increasing efficiency and sustainability. For example, transition metal catalysts, including those based on palladium, copper, and ruthenium, have been employed in various amidation reactions. organic-chemistry.org Copper-catalyzed amidation of arylboronic acids with nitriles provides a route to N-arylamides. organic-chemistry.org While not directly producing N-(2-methyl-1-propenyl)acetamide, these methods showcase the power of catalysis in forming amide bonds under specific conditions.

Furthermore, organocatalysis has gained prominence, with systems like boronic acid/perfluoropinacol enabling Beckmann rearrangements under ambient conditions. organic-chemistry.org The development of such catalytic systems that are metal-free and operate under mild conditions is a significant area of ongoing research.

Stereoselective and Regioselective Synthesis of N-(2-methyl-1-propenyl)acetamide Isomers

The synthesis of N-(2-methyl-1-propenyl)acetamide can potentially yield different geometric isomers (E/Z) depending on the synthetic route and reaction conditions. Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis.

For instance, in olefin metathesis, the choice of catalyst can influence the stereochemical outcome of the newly formed double bond. organic-chemistry.org Similarly, certain rearrangement reactions can proceed with a high degree of stereocontrol. The Beckmann rearrangement, for example, is known to be stereospecific, with the group anti-periplanar to the leaving group on the oxime nitrogen migrating. organic-chemistry.org

Green Chemistry Principles in N-(2-methyl-1-propenyl)acetamide Synthesis

The application of green chemistry principles to the synthesis of N-(2-methyl-1-propenyl)acetamide is crucial for developing sustainable and economically viable manufacturing processes. While specific studies on the green synthesis of this exact compound are not extensively documented, the broader field of amide synthesis offers a variety of established green methodologies that can be applied. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary approaches to a greener synthesis of amides is the direct amidation of carboxylic acids and amines. nih.gov This method avoids the use of activating agents, which generate stoichiometric byproducts that need to be removed. Catalytic systems, often employing reusable catalysts, are central to this approach. For instance, microwave-assisted direct amidation under solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate (B79036) has been shown to be a rapid and efficient method for forming amide bonds. nih.gov

Another significant green strategy is the use of biocatalysts. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing amide bond formation under mild conditions. nih.gov These enzymatic methods are highly selective, produce minimal waste, and operate in greener solvent alternatives, making them an attractive option for the synthesis of compounds like N-(2-methyl-1-propenyl)acetamide. nih.gov

Solvent-free reaction conditions represent another cornerstone of green amide synthesis. The use of solid catalysts like boric acid or recyclable magnetic nanoparticles can facilitate the reaction between a carboxylic acid and an amine or urea (B33335) without the need for a solvent, significantly reducing the environmental impact. sciepub.comresearchgate.netrsc.org These methods are often simple, efficient, and lead to high yields of the desired amide.

Flow chemistry is an emerging technology that offers substantial green advantages for chemical synthesis, including amide production. nih.gov Continuous flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety. This can lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processes. nih.gov

The table below summarizes various green chemistry approaches that could be adapted for the synthesis of N-(2-methyl-1-propenyl)acetamide, based on findings from the broader field of amide synthesis.

| Green Chemistry Approach | Catalyst/Conditions | Key Advantages |

| Microwave-Assisted Synthesis | Ceric Ammonium Nitrate (CAN), solvent-free | Fast reaction times, high yields, reduced energy consumption. nih.gov |

| Biocatalysis | Candida antarctica lipase B (CALB), green solvents | High selectivity, mild reaction conditions, biodegradable catalyst, minimal waste. nih.gov |

| Solvent-Free Synthesis | Boric acid, recyclable magnetic nanoparticles | Elimination of hazardous solvents, simple work-up, catalyst reusability. sciepub.comresearchgate.netrsc.org |

| Flow Chemistry | Various catalysts in a continuous flow reactor | Enhanced safety, better process control, higher yields, reduced waste. nih.gov |

While the direct application of these methods to the synthesis of N-(2-methyl-1-propenyl)acetamide requires further research, they represent promising avenues for developing a truly green and sustainable manufacturing process for this valuable chemical intermediate.

Chemical Reactivity and Mechanistic Studies of N 2 Methyl 1 Propenyl Acetamide

Reactivity Profile of the Amide Linkage in N-(2-methyl-1-propenyl)acetamide

The amide bond in N-(2-methyl-1-propenyl)acetamide is a key locus of reactivity, participating in several important classes of organic reactions.

Nucleophilic acyl substitution is a characteristic reaction of amides. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the amide group, leading to a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate results in the expulsion of the leaving group, which in this case would be the amine moiety. masterorganicchemistry.comyoutube.com This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com The reactivity of the amide towards nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under both acidic and basic conditions, typically requiring heat. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of the amine as a good leaving group (in its protonated form) leads to the formation of the carboxylic acid. youtube.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. youtube.comyoutube.com This forms a tetrahedral intermediate which then expels the amide anion as the leaving group. youtube.com A final acid-base reaction between the carboxylic acid and the strongly basic amide anion, or an external base, results in the formation of a carboxylate salt and ammonia (B1221849) or an amine. youtube.com An acid workup is necessary to protonate the carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.com

Table 1: Comparison of Acidic and Basic Amide Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Catalyst | Strong acid (e.g., H₃O⁺) | Strong base (e.g., OH⁻) |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Leaving Group | Amine (protonated) | Amide anion |

| Final Product (before workup) | Carboxylic acid and ammonium (B1175870) salt | Carboxylate salt and amine |

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylated amines. nih.gov While direct palladium-catalyzed coupling reactions involving the N-H bond of primary and secondary amides are well-established, the specific application to enamides like N-(2-methyl-1-propenyl)acetamide is an area of ongoing research. These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amide and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. youtube.comyoutube.com The development of specialized ligands has been crucial for the success and broad applicability of these coupling reactions. nih.gov Research has shown that palladium catalysts can be effective for the C-H bond arylation of certain substituted amides. researchgate.net

Reactivity of the 2-Methyl-1-propenyl Moiety

The carbon-carbon double bond in the 2-methyl-1-propenyl group provides a second site of reactivity within the molecule, primarily undergoing addition reactions.

Alkenes, being electron-rich due to the presence of the π-bond, readily undergo electrophilic addition reactions. libretexts.orgchemguide.co.uk In the case of N-(2-methyl-1-propenyl)acetamide, an electrophile is attacked by the π electrons of the double bond. libretexts.org This initial attack forms a new sigma bond and a carbocation intermediate. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This leads to the formation of the more stable carbocation. The subsequent attack of a nucleophile on the carbocation completes the addition reaction. libretexts.org For example, the reaction of 2-methylpropene with HBr yields 2-bromo-2-methylpropane. libretexts.org

Table 2: Electrophilic Addition to the 2-Methyl-1-propenyl Group

| Reagent | Electrophile | Nucleophile | Product (Illustrative) |

| H-X (e.g., HBr) | H⁺ | Br⁻ | N-(2-bromo-2-methylpropyl)acetamide |

| H₂O (acid-catalyzed) | H⁺ | H₂O | N-(2-hydroxy-2-methylpropyl)acetamide |

The chemistry of nitrogen-centered radicals (NCRs) has gained significant attention for its application in organic synthesis, particularly in the functionalization of sp² hybridized systems. acs.orgresearchgate.net These highly reactive intermediates can be generated through various methods, including photolysis, thermolysis, and, more recently, photoredox catalysis. acs.orgresearchgate.net Amidyl radicals, a type of NCR, can be generated from amides and can participate in a variety of transformations, including addition to alkenes and arenes. researchgate.net The functionalization of enamides through radical-mediated processes offers a powerful strategy for the synthesis of complex nitrogen-containing molecules. rsc.org The generation of nitrogen-centered radicals from N-halogenated precursors or through photoredox catalysis allows for unique reactivity, such as anti-Markovnikov hydroamination of olefins. researchgate.netnih.gov Furthermore, enzymes can be used to generate and control nitrogen-centered radicals for enantioselective hydroamination reactions. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The electron-rich nature of the double bond in enamides, influenced by the nitrogen lone pair, dictates their role in these transformations.

Diels-Alder Reaction The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In this reaction, the enamide typically acts as the dienophile (the 2π-electron component). The rate and selectivity of the Diels-Alder reaction are significantly influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com For a typical enamide like N-(2-methyl-1-propenyl)acetamide, the nitrogen atom acts as an electron-donating group, which enhances the nucleophilicity of the alkene. This makes it a suitable partner for electron-deficient dienes.

While specific studies on N-(2-methyl-1-propenyl)acetamide in Diels-Alder reactions are not widely documented, the reactivity of similar enamides has been explored. For instance, enamides generated in situ have been shown to undergo inverse-electron-demand Diels-Alder reactions. nih.gov In reactions involving N-phenyl-2-cyano-1-azadienes (which act as the 4π component), various dienophiles can be used. The regioselectivity is controlled by the frontier molecular orbitals (FMO) of the reactants, with LUMO(diene)-HOMO(dienophile) or HOMO(diene)-LUMO(dienophile) interactions dominating depending on the substituents. nih.gov For an enamide like N-(2-methyl-1-propenyl)acetamide, it is expected to react as a dienophile with electron-poor dienes, with the regioselectivity being influenced by both steric and electronic factors of the specific diene partner. masterorganicchemistry.com

1,3-Dipolar Cycloadditions The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org This reaction is a highly efficient method for synthesizing heterocycles with stereo- and regioselectivity. wikipedia.orgnih.gov The enamide N-(2-methyl-1-propenyl)acetamide can serve as the dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides. nih.govyoutube.com

The reaction proceeds via a concerted mechanism, and its regioselectivity is often governed by the FMO energies of the dipole and the dipolarophile. wikipedia.org For example, the cycloaddition of an azide (B81097) with an alkyne (a common dipolarophile) yields a triazole. youtube.com Similarly, the reaction of N-(2-methyl-1-propenyl)acetamide with a 1,3-dipole like an azomethine ylide, generated in situ from an isatin (B1672199) and an α-amino acid, would be expected to produce a functionalized pyrrolidine (B122466) ring system. The development of multicomponent 1,3-dipolar cycloadditions has proven to be a straightforward pathway for constructing unique nitrogen-containing skeletons. nih.gov

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metals like ruthenium or molybdenum. wikipedia.org While cross-metathesis involving N-(2-methyl-1-propenyl)acetamide specifically is not extensively reported, the compatibility of the enamide functional group in such reactions has been demonstrated, particularly in ring-closing metathesis (RCM).

Studies have shown that olefin-containing enamides can undergo RCM using ruthenium-based catalysts (such as Grubbs' first and second-generation catalysts) to form five- and six-membered cyclic enamides in good yields. nih.govorganic-chemistry.orgacs.org This establishes that the enamide moiety is tolerant to common metathesis catalysts. The success of these intramolecular reactions suggests that intermolecular cross-metathesis of N-(2-methyl-1-propenyl)acetamide with other olefins is a feasible transformation, which would lead to the synthesis of more complex, highly substituted enamides. The reaction would likely be driven to completion by the removal of a volatile byproduct like ethene. wikipedia.org

Table 1: Ring-Closing Metathesis of Representative Olefinic Enamides This table is based on data for analogous compounds to illustrate the general reactivity.

| RCM Precursor Structure | Catalyst | Ring Size | Product Yield | Reference |

|---|---|---|---|---|

| N-Allyl-N-tosyl-2-aminobut-3-ene | Grubbs' Cat. (1st Gen) | 5-membered | 95% | acs.org |

| N-But-3-enyl-N-tosyl-2-aminobut-3-ene | Grubbs' Cat. (2nd Gen) | 6-membered | 85% | acs.org |

| N-Pent-4-enyl-N-tosyl-2-aminobut-3-ene | Grubbs' Cat. (2nd Gen) | 7-membered | Isomerization | ru.nl |

Intramolecular Reaction Mechanisms and Cyclization Pathways

The structure of N-(2-methyl-1-propenyl)acetamide is amenable to various intramolecular reactions, leading to the formation of heterocyclic structures. As discussed previously, enamide-olefin ring-closing metathesis is a prime example of an intramolecular cyclization pathway that has been successfully applied to related substrates. ru.nl

Another significant cyclization pathway for enamides involves palladium-catalyzed oxidative carbonylation of the alkenyl C-H bond. This transformation can lead to the synthesis of 1,3-oxazin-6-ones. nih.gov In this process, a palladium catalyst activates the C-H bond of the enamide in the presence of an oxidant and carbon monoxide, leading to an intramolecular cyclization event. This strategy provides a direct route to six-membered heterocycles containing both oxygen and nitrogen.

Furthermore, enamides can participate in Fischer indole-type syntheses, where the carbon core is deconstructed and rearranged to form indole (B1671886) derivatives. nih.gov These examples highlight the versatility of the enamide functional group in constructing diverse cyclic systems through various intramolecular mechanistic pathways.

Transition Metal-Catalyzed Transformations Involving N-(2-methyl-1-propenyl)acetamide

Transition metal catalysis offers a broad spectrum of transformations for functionalizing enamides with high efficiency and selectivity.

Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. Rhodium-catalyzed asymmetric hydroformylation of enamides is a highly valuable, atom-economical method for synthesizing chiral α- and β-amino aldehydes and their corresponding alcohol derivatives, which are important building blocks for pharmaceuticals. nih.govnih.govacs.org

For an α-substituted enamide, rhodium catalysts, particularly with bisdiazaphospholane ligands, can achieve high enantioselectivities under mild conditions. nih.gov A proposed mechanism involves the migratory insertion of the enamide into a rhodium-hydride (Rh-H) bond, followed by carbonyl insertion and subsequent reductive elimination or hydrogenation to yield the final product. acs.org Applying this to N-(2-methyl-1-propenyl)acetamide, a reductive hydroformylation would be expected to produce chiral 3-acetamido-2,2-dimethylpropan-1-ol. Early studies also demonstrated that rhodium complexes with chiral phosphine (B1218219) ligands like DIOP could catalyze the hydroformylation of N-vinylimides, albeit with moderate asymmetric induction. researchgate.net

The hydrogenation of the enamide double bond in N-(2-methyl-1-propenyl)acetamide would yield N-(2-methylpropyl)acetamide. This transformation can be achieved with high enantioselectivity through asymmetric hydrogenation, which is one of the most studied reactions for the enamide class. Catalysts based on iridium, rhodium, and earth-abundant metals like cobalt have been developed for this purpose. nih.govnsf.govresearchgate.net

Cobalt catalysts with chiral bisphosphine ligands (e.g., Ph-BPE) have shown excellent activity and enantioselectivity (up to 99% ee) for the hydrogenation of various enamides, particularly in protic solvents like methanol (B129727) or ethanol. uit.noacs.org Mechanistic studies suggest that the reaction can proceed through several pathways, including a Co(0)/Co(II) redox cycle or non-redox pathways involving metallacycle intermediates. uit.noacs.org Similarly, N,P-ligated iridium catalysts are highly effective for the convergent asymmetric hydrogenation of E/Z mixtures of trisubstituted enamides, producing the same product enantiomer from either starting isomer with excellent selectivity. nih.gov

Table 2: Catalyst Performance in Asymmetric Hydrogenation of Representative Enamides This table summarizes data for analogous compounds to illustrate general catalyst effectiveness.

| Enamide Substrate | Catalyst System | Solvent | ee (%) | Reference |

|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | CoCl₂/(S,S)-Ph-BPE | EtOH | >99 | researchgate.net |

| (Z)-N-(1-phenylprop-1-en-2-yl)acetamide | [Ir(COD)Cl]₂/N,P Ligand | CH₂Cl₂ | 98 | nih.gov |

| Methyl-2-acetamidoacrylate (MAA) | (iPrDuPhos)Co(MAA) | MeOH | 98 (S) | nsf.gov |

Direct functionalization of the C-H bonds of enamides represents a modern and efficient approach to creating molecular complexity. nih.gov Several transition-metal-catalyzed strategies have been developed for this purpose.

Rhodium(I) catalysts can facilitate the direct β-C-H functionalization of cyclic enamines (a related class) with carboxylic acids. This reaction proceeds through a decarbonylative coupling mechanism and is believed to be assisted by a hydrogen-bonding interaction with an aminopyridinyl directing group. rsc.org

Palladium-catalyzed oxidative Heck reactions have also been employed to arylate highly substituted enamides, a transformation that was previously limited to enamides with unsubstituted vinyl groups. capes.gov.br Furthermore, palladium catalysis enables the oxidative carbonylation of alkenyl C-H bonds in enamides, leading to cyclization and the formation of 1,3-oxazin-6-ones. nih.gov These methods demonstrate the potential for direct, atom-economical modification of the enamide scaffold, including that of N-(2-methyl-1-propenyl)acetamide, to access a wide range of complex molecular architectures.

Acid-Base Properties and Prototropic Equilibria of N-(2-methyl-1-propenyl)acetamide

The acid-base properties and the potential for prototropic equilibria are fundamental to understanding the chemical reactivity of N-(2-methyl-1-propenyl)acetamide. This section explores these characteristics, drawing upon established principles of amide chemistry and theoretical studies of related structures, as specific experimental data for the title compound are not extensively available in the surveyed literature.

Acid-Base Properties

Amides, as a functional group, exhibit weak basicity and even weaker acidity. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its availability to accept a proton. govinfo.gov This resonance stabilization makes the nitrogen in amides much less basic than the nitrogen in amines. govinfo.gov

Protonation of N-(2-methyl-1-propenyl)acetamide, when it occurs, is expected to be at the carbonyl oxygen rather than the nitrogen atom. This is because the positive charge on the resulting cation can be delocalized over both the oxygen and nitrogen atoms, leading to a more stable conjugate acid. Computational studies on similar amides, such as N-methyl acetamide (B32628), have shown that the carbonyl oxygen is the most basic site. researchgate.net

The acidity of the N-H proton in N-(2-methyl-1-propenyl)acetamide is very low. While amides can be deprotonated by very strong bases, they are generally considered neutral compounds in aqueous solutions. epa.gov The presence of the electron-donating 2-methyl-1-propenyl group is not expected to significantly alter this inherent weak acidity.

Prototropic Equilibria

Prototropic tautomerism involves the migration of a proton, accompanied by the rearrangement of double bonds, leading to constitutional isomers that can exist in dynamic equilibrium. scribd.com For N-(2-methyl-1-propenyl)acetamide, two primary forms of prototropic equilibria can be considered: amide-iminol tautomerism and imine-enamine tautomerism.

Amide-Iminol Tautomerism:

This equilibrium involves the migration of the proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of an iminol tautomer, also known as an imidic acid.

Figure 1: Amide-Iminol Tautomerism of N-(2-methyl-1-propenyl)acetamide

The position of this equilibrium is influenced by various factors, including the substitution pattern and the solvent. E imist.malectron-donating groups on the nitrogen tend to stabilize the enamine form. I imist.man many cases, the enamine form is a key reactive intermediate in organic synthesis. G nist.goviven the structure of N-(2-methyl-1-propenyl)acetamide, the enamide form is expected to be the predominant tautomer under normal conditions.

Research Findings from Analogous Systems:

While direct experimental pKa values or equilibrium constants for N-(2-methyl-1-propenyl)acetamide are not readily found, computational studies on model amides provide valuable insights. For instance, the proton affinity (a measure of gas-phase basicity) of the carbonyl oxygen in N-methyl acetamide has been calculated to be significantly higher than that of the corresponding ester, indicating the oxygen's role as the primary basic center.

| Compound | Proton Affinity (kJ/mol) |

|---|---|

| N-methyl acetamide (at Carbonyl Oxygen) | 895 |

| Methyl acetate (B1210297) (at Carbonyl Oxygen) | 826 |

Table 1: Calculated Proton Affinities of Model Compounds.

These theoretical findings support the general understanding that protonation of N-(2-methyl-1-propenyl)acetamide will occur at the carbonyl oxygen. Furthermore, computational studies on amide-iminol tautomerism consistently show a strong preference for the amide tautomer due to its greater thermodynamic stability.

Advanced Spectroscopic and Structural Elucidation of N 2 Methyl 1 Propenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

No specific, experimentally obtained ¹H NMR, ¹³C NMR, or 2D NMR spectra for N-(2-methyl-1-propenyl)acetamide could be located. While general principles of NMR spectroscopy can be applied to predict the expected signals, the absence of experimental data precludes a detailed analysis of chemical shifts, coupling constants, and conformational properties. For comparison, the saturated analogue, N-(2-methylpropyl)acetamide, has been studied, but this data is not directly applicable to the unsaturated target molecule. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Similarly, no experimental FT-IR or Raman spectra for N-(2-methyl-1-propenyl)acetamide are available in the public domain. Vibrational spectroscopy would be crucial in identifying characteristic functional group frequencies, such as the amide I and II bands and the C=C stretching of the propenyl group, as well as investigating potential hydrogen bonding interactions. However, without experimental spectra, a specific analysis cannot be conducted.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the molecular weight of N-(2-methyl-1-propenyl)acetamide is established, detailed experimental mass spectrometry data, including fragmentation patterns from techniques like electron ionization (EI), is not available for the target compound. The NIST WebBook contains mass spectrometry data for the saturated analog, Acetamide (B32628), N-(2-methylpropyl)-, which shows characteristic fragments but does not represent the fragmentation of the unsaturated compound of interest. nist.gov

X-ray Crystallography for Solid-State Structural Determination (if available)

A search for X-ray crystallographic data for N-(2-methyl-1-propenyl)acetamide yielded no results. Therefore, the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Due to the lack of specific experimental data for Acetamide, N-(2-methyl-1-propenyl)-, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has not, to date, published a comprehensive spectroscopic and structural characterization of this particular compound in publicly accessible formats.

Theoretical and Computational Investigations of N 2 Methyl 1 Propenyl Acetamide

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like N-(2-methyl-1-propenyl)acetamide, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. This is often achieved by calculating the potential energy surface (PES), which maps the molecule's energy as a function of one or more dihedral angles. nih.govscielo.br

For N-(2-methyl-1-propenyl)acetamide, key rotations exist around the C(O)-N bond and the N-C(propenyl) bond. A two-dimensional PES scan, varying these two dihedral angles simultaneously, can reveal the various low-energy minima corresponding to stable conformers and the transition states (saddle points) that connect them. scielo.br Such studies on related amide systems show that the planarity of the amide bond often leads to distinct cis and trans isomers, with the trans form typically being more stable. researchgate.netresearchgate.net The analysis provides crucial information on the molecule's flexibility and the relative populations of its conformers at a given temperature.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By applying transition state theory, researchers can identify the highest-energy point along a reaction coordinate, known as the transition state (TS). nih.gov The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov MD is a powerful tool for studying the behavior of a molecule in a condensed phase, such as in a solvent, and for analyzing its intermolecular interactions. nih.gov

An MD simulation of N-(2-methyl-1-propenyl)acetamide would typically involve placing one or more molecules in a simulation box filled with a solvent like water and solving Newton's equations of motion for every atom. chemrxiv.org This allows for the study of hydrogen bonding between the amide's N-H and C=O groups and the surrounding water molecules. researchgate.netrsc.org Analysis of the simulation trajectories can yield information on solvation structure, diffusion rates, and the dynamics of intermolecular hydrogen bonds, providing a complete picture of how the molecule interacts with its environment. rsc.org

Solvent Effects on Structure and Reactivity of N-(2-methyl-1-propenyl)acetamide

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical and computational investigation of solvent effects on the structure and reactivity of Acetamide (B32628), N-(2-methyl-1-propenyl)-. While general principles of solvent effects on related compounds, such as other amides and molecules capable of tautomerism, are well-established, dedicated studies on this particular compound are not present in the accessible literature.

The reactivity and structural properties of a molecule like Acetamide, N-(2-methyl-1-propenyl)-, which possesses both amide and alkene functionalities, are expected to be influenced by the surrounding solvent medium. Solvents can affect conformational equilibria, the rates of chemical reactions, and the position of tautomeric equilibria, if any. For instance, the polarity, proticity, and hydrogen bonding capability of a solvent can differentially stabilize various solute conformations or transition states.

In the context of N-(2-methyl-1-propenyl)acetamide, one could hypothesize that solvents would play a crucial role in its potential tautomerism, specifically the amide-imidol and keto-enol (or more accurately, enamine-imine) tautomerism. The relative stability of these tautomers would be highly dependent on the solvent's ability to form hydrogen bonds and to stabilize polar or nonpolar forms.

Theoretical investigations, typically employing methods such as Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model - PCM, or the Solvation Model based on Density - SMD), would be the standard approach to probe these effects. Such studies would typically involve:

Geometry optimization: Determining the lowest energy structures of the different tautomers and conformers of N-(2-methyl-1-propenyl)acetamide in various solvents.

Energy calculations: Computing the relative energies of these structures to predict the most stable form in a given solvent.

Spectroscopic property prediction: Calculating properties like NMR chemical shifts or vibrational frequencies and comparing them with potential experimental data to validate the computational models.

Reaction pathway analysis: Investigating the energy barriers for conformational changes or reactions in different solvents to understand the kinetic aspects of solvent influence.

However, despite the utility of these computational methods, no specific studies applying them to N-(2-methyl-1-propenyl)acetamide have been published. As a result, there are no available data tables or detailed research findings to present on the solvent effects on the structure and reactivity of this compound. The scientific community has yet to direct its focus to this specific molecule in this particular context.

Future research in this area would be valuable for a complete understanding of the chemical behavior of N-(2-methyl-1-propenyl)acetamide. Such studies would provide insights into its stability, reactivity, and potential applications in different chemical environments.

Applications of N 2 Methyl 1 Propenyl Acetamide in Synthetic Organic Chemistry and Materials Science

N-(2-methyl-1-propenyl)acetamide as a Building Block in Complex Molecule Synthesis

The N-substituted acetamide (B32628) framework, characteristic of N-(2-methyl-1-propenyl)acetamide, is a fundamental building block in synthetic organic chemistry. The synthesis of more complex molecules often involves the formation of the amide bond, a reaction that can be achieved through various methods. A common approach is the reaction of amines with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297).

The Ritter reaction is another significant method for creating N-substituted amides. This reaction typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid. For instance, the synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide can be achieved by reacting 2-Methyl-1-phenyl-2-propanol with acetonitrile (B52724) and concentrated sulfuric acid. sciencemadness.org This highlights a classic route to N-substituted amides that are structurally related to N-(2-methyl-1-propenyl)acetamide.

Furthermore, the acetamide group is integral to the synthesis of complex, biologically active molecules. In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized as potential antidepressant agents. The synthesis involved preparing various 2-chloro-N-substituted-acetamides first, which then served as the key building blocks to be reacted with 2-mercaptobenzimidazole (B194830) to yield the final complex products.

Role as a Precursor or Intermediate in the Construction of Heterocycles

N-substituted acetamides are pivotal intermediates in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The reactivity of the acetamide group and its substituents allows for cyclization reactions that form diverse ring systems.

For example, N-substituted acetamides have been used to construct complex fused heterocyclic systems. In one synthetic route, the reaction between N-substituted maleimides and thioacetamide (B46855) was shown to produce N-substituted-2-(1,3,6-trioxo-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamides, demonstrating the formation of a complex pyridinone ring system from a simpler acetamide derivative. mdpi.com Similarly, the synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide serves as a key step in building precursors for the isoindolo[2,1-a]quinoline scaffold.

The following table summarizes research findings on the use of N-substituted acetamides as precursors for heterocyclic structures.

| Precursor Compound Class | Reagents/Conditions | Resulting Heterocycle | Research Focus |

| N-Substituted Maleimides | Thioacetamide | N-substituted-2-(1,3,6-trioxo-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamides | Synthesis of novel fused heterocyclic systems. mdpi.com |

| 2-chloro-N-substituted-acetamides | 2-mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Development of potential antidepressant agents. |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Multi-step synthesis involving ethyl acetate and toluene | Final complex acetamide with piperazine (B1678402) ring | Synthesis of radiolabeled compounds for pharmaceutical research. chemicalbook.com |

Applications in Polymer Chemistry and Material Modification (e.g., coatings, adhesives)

The alkenyl group in N-(2-methyl-1-propenyl)acetamide suggests its potential as a monomer for polymerization. The broader class of N-substituted amides has seen significant application in polymer science, where they are used to create novel polymers or modify existing ones to tune their properties.

One major application is in the creation of copolymers. A series of N-substituted polyether-block-amide (PEBA) copolymers were synthesized by melt polycondensation. mdpi.com In this process, N-substituted nylon-6 prepolymers were used as the hard segment. The study found that introducing N-substituted groups influenced the thermal properties and crystallinity of the resulting copolymers. mdpi.com

N-vinyl-amides are particularly important in materials science. N-methyl-N-vinylacetamide, for example, is an industrially useful monomer for producing polymers used in a wide array of applications, including:

Contact lenses

Coatings

Thickeners for oil drilling

Gas hydrate (B1144303) inhibitors

Bases for drug delivery systems and cosmetics google.com

Furthermore, N-substituted amides can be incorporated into polymer matrices to create functional materials. Research has shown the successful incorporation of bioactive N-substituted amides into a PMMA/PVP polymer matrix, which resulted in structural modifications to the nanofibrous matrix, indicating interactions between the amide and the polymer blend. researchgate.net

| N-Substituted Amide Application | Polymer System | Resulting Material/Property |

| Monomer for Copolymerization | Polyether-block-amide (PEBA) | Copolymers with modified thermal properties and crystallinity. mdpi.com |

| Polymerizable Monomer | N-methyl-N-vinylacetamide | Homopolymers and copolymers for coatings, contact lenses, etc. google.com |

| Functional Additive | Bioactive N-substituted amides | Modified PMMA/PVP nanofibrous matrix for potential biomedical use. researchgate.net |

| Monomer for Polyimides | N-Substituted Isomaleimides | Precursors to polyimides, a class of high-performance polymers. acs.org |

Ligand Design and Catalysis involving N-(2-methyl-1-propenyl)acetamide Derivatives

The acetamide linkage is a common feature in the design of ligands for biological targets, playing a role in establishing key interactions, such as hydrogen bonds, with proteins and enzymes. While catalysis involving N-(2-methyl-1-propenyl)acetamide itself is not widely documented, its derivatives and related N-substituted acetamides are central to the development of potent and selective inhibitors and antagonists.

In medicinal chemistry, researchers designed and synthesized a series of N-substituted-acetamide derivatives as novel and potent antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases. acs.org One of the most potent compounds identified was N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which demonstrated a strong binding ability to the receptor and satisfactory inhibitory activity on inflammation in a model of acute gouty arthritis. acs.org

The following table details examples of N-substituted acetamide derivatives designed as bioactive ligands.

| Acetamide Derivative Class | Biological Target | Function/Application | Research Finding |

| N-substituted-acetamide derivatives | P2Y₁₄ Receptor (P2Y₁₄R) | Antagonist | Development of anti-inflammatory agents for diseases like gout. acs.org |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Factor VIIa | Inhibitor | Design of novel anticoagulant agents for thrombosis-related disorders. |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Not specified (CNS) | Antidepressant Agent | Synthesis of new molecules with potential antidepressant activity. |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Not specified | Radiopharmaceutical Component | Synthesis of a key intermediate for the PET tracer [¹¹C]GR103545. chemicalbook.com |

Synthesis and Transformations of Derivatives and Analogues of N 2 Methyl 1 Propenyl Acetamide

Alkene Functionalization in N-(2-methyl-1-propenyl)acetamide Derivatives

The chemical compound Acetamide (B32628), N-(2-methyl-1-propenyl)-, also known as N-(2-methylprop-1-enyl)acetamide, belongs to the class of enamides. jst.go.jpnih.gov Enamides are considered stable surrogates for enamines, which are highly reactive. acs.org The presence of the electron-withdrawing acetyl group on the nitrogen atom tempers the nucleophilicity of the carbon-carbon double bond, which increases the molecule's stability while retaining useful reactivity. acs.orgacs.org

The alkene bond in enamides is polarized due to the nitrogen atom, rendering the β-carbon nucleophilic. jst.go.jp This allows enamides to react with various electrophiles. nih.govacs.org A common reaction pathway involves the initial attack by the enamide on an electrophile to generate a reactive N-acyliminium ion intermediate. This intermediate can then be intercepted by a nucleophile, resulting in the formation of α,β-disubstituted amine derivatives. jst.go.jpacs.org This two-step functionalization highlights the synthetic utility of the enamide scaffold.

Several types of functionalization reactions have been demonstrated for enamide derivatives, which are applicable to N-(2-methyl-1-propenyl)acetamide. These include cycloaddition reactions, such as inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions, which allow for the construction of complex cyclic systems. acs.org Furthermore, the alkene can undergo 1,2-diarylation, a reaction that can be accelerated by the use of electron-deficient olefin ligands. englelab.com Other potential transformations include oxidative reactions like fluorination. acs.org

The nucleophilicity of enamides, while reduced compared to enamines, is sufficient for reactions with strong electrophiles. nih.gov For instance, in the presence of Lewis acid catalysts, enamides can add to electrophiles such as glyoxylate (B1226380) and azodicarboxylate. acs.orgnih.gov Classic alkene reactions, such as the addition of strong Brønsted acids (e.g., HCl, HBr) or the formation of halohydrins through reaction with reagents like hypobromous acid (HOBr), are also plausible transformations. msu.edu Additionally, the enamide functionality can be reversed through acid-catalyzed hydrolysis, which converts the molecule back into the corresponding ketone and amide. masterorganicchemistry.com

Table 1: Potential Alkene Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Difunctionalization | Electrophile, then Nucleophile | α,β-Disubstituted Amine Derivative | jst.go.jp, acs.org |

| 1,2-Diarylation | Arylating agent, Pd-catalyst, EDO ligand | 1,2-Diaryl Amide | englelab.com |

| [4+2] Cycloaddition | Dienophile (e.g., tetrazine) | Dihydropyridazine derivative | acs.org |

| [2+2] Cycloaddition | Arynes | Benzocyclobutene derivative | acs.org |

| Oxidative Fluorination | Fluorinating agent | α-Fluorinated Acyclic Amine | acs.org |

| Hydrolysis | Aqueous Acid (e.g., H₃O⁺) | Ketone (from alkene part) and Acetamide | masterorganicchemistry.com |

Modifications of the Acetyl Moiety

The acetyl group (CH₃CO-) of N-(2-methyl-1-propenyl)acetamide offers another site for chemical modification, either through reactions at the α-carbon (the methyl group) or through cleavage of the entire group.

A significant transformation is the removal of the acetyl group, known as deacetylation. While N-acetyl groups are generally stable, methods have been developed for their cleavage under relatively mild conditions. researchgate.net One such procedure involves the conversion of the secondary acetamide into an imidoyl chloride intermediate using an activating agent like oxalyl chloride. acs.org Subsequent treatment of this intermediate with an alcohol, such as propylene (B89431) glycol, facilitates the release of the corresponding amine (in this case, 2-methyl-1-propenylamine) as a salt, without epimerization at adjacent chiral centers. acs.orgorganic-chemistry.org This deprotection allows for the subsequent functionalization of the resulting free amine. researchgate.net

Alternatively, the acetyl group can be completely removed through hydrolysis. Base-promoted hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. youtube.com This leads to the cleavage of the amide bond, yielding an acetate (B1210297) salt and the primary amine. youtube.comnih.gov

Functionalization is also possible at the α-carbon of the acetyl group. While classical enolate chemistry is challenging for simple amides, umpolung strategies have been developed. acs.org These methods render the α-position electrophilic, allowing it to react with a wide range of heteroatom nucleophiles (oxygen, nitrogen, sulfur, etc.) to produce α-functionalized amides. acs.org

Table 3: Reactions Involving the Acetyl Moiety

| Reaction Type | Reagents/Conditions | Product Description | Reference(s) |

|---|

| Deacetylation | 1. Oxalyl Chloride 2. Propylene Glycol | Cleaves acetyl group to yield the free amine | acs.org, organic-chemistry.org | | Hydrolysis | Base (e.g., NaOH) in Water | Cleaves amide bond to yield acetate and amine | youtube.com | | α-Functionalization | Umpolung transformation, followed by nucleophile (Nu⁻) | Forms a CH₂Nu-CO- amide structure | acs.org |

Synthesis of Polymeric Structures Incorporating N-(2-methyl-1-propenyl)acetamide Units

The alkene functionality in N-(2-methyl-1-propenyl)acetamide makes it a potential monomer for addition polymerization. While specific studies on the polymerization of this exact monomer are not prominent, the behavior of structurally similar N-alkenyl amides provides a strong basis for its expected reactivity.

For example, the free radical polymerization of N-vinyl-N-methylacetamide has been studied in detail. unc.edu In such a process, a radical initiator (e.g., an azo compound) is used to start a chain reaction where monomer units add sequentially to the growing polymer chain via the carbon-carbon double bond. It is expected that N-(2-methyl-1-propenyl)acetamide could undergo a similar free radical polymerization to produce a polymer with a polyethylene-like backbone and pendant N-acetyl-isobutenylamine side groups.

This approach differs from the more common methods of polyamide synthesis, such as the condensation of diamines with diacids or the ring-opening polymerization of lactams (the monomer for Nylon 6). nih.govnih.gov The polymerization of an N-alkenyl acetamide monomer would result in a polyamide where the amide functionality is part of the side chain, rather than being integral to the polymer backbone. Such polymers could have unique properties related to the density and accessibility of the amide groups, potentially influencing solubility, thermal stability, and hydrogen-bonding capabilities.

Future Research Directions and Unexplored Avenues for N 2 Methyl 1 Propenyl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to N-alkenyl amides often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. The future of N-(2-methyl-1-propenyl)acetamide synthesis lies in the development of greener and more efficient protocols.

Key Research Objectives:

Catalytic Direct Amidation: Investigating the direct coupling of 2-methyl-1-propenamine with acetic acid or its derivatives using novel catalysts. Recent advancements in using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for direct amidation under solvent-free microwave conditions could be a promising starting point mdpi.com.

Enzymatic Synthesis: Exploring the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for the enzymatic synthesis of N-(2-methyl-1-propenyl)acetamide. nih.gov Enzymatic methods offer high selectivity and operate under mild, environmentally friendly conditions biorxiv.orgnih.gov.

Photocatalytic Approaches: Utilizing visible-light photocatalysis to synthesize amides from alcohols and amines. Covalent Organic Frameworks (COFs) have emerged as efficient photocatalysts for such transformations, offering a sustainable and recyclable catalytic system dst.gov.in.

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of N-(2-methyl-1-propenyl)acetamide. Flow chemistry can offer improved safety, efficiency, and scalability compared to batch processes.

Alternative Green Solvents: Investigating the use of bio-based solvents, such as those derived from pomelo peel ash, for the hydrolysis of nitriles to amides, which could be adapted for the synthesis of acetamide (B32628) derivatives nih.gov.

A comparative table of potential sustainable synthetic methods is presented below:

| Method | Catalyst/Mediator | Advantages | Potential Challenges |

| Direct Catalytic Amidation | Ceric Ammonium Nitrate (CAN) | Solvent-free, rapid, high yield mdpi.com | High temperature, potential for side reactions |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | High selectivity, mild conditions, green solvent compatibility nih.gov | Enzyme cost and stability, slower reaction rates |

| Photocatalysis | Covalent Organic Frameworks (COFs) | Uses visible light, sustainable, recyclable catalyst dst.gov.in | Catalyst synthesis and characterization, quantum yield optimization |

| Nitrile Hydrolysis | Water Extract of Pomelo Peel Ash (WEPPA) | Bio-based solvent, no external metals/bases nih.gov | High temperature, substrate scope limitations |

Exploration of New Catalytic Applications and Asymmetric Transformations

The enamide moiety in N-(2-methyl-1-propenyl)acetamide makes it an interesting substrate for various catalytic transformations, particularly in the realm of asymmetric synthesis.

Key Research Objectives:

Asymmetric Hydrogenation: Developing chiral catalysts for the asymmetric hydrogenation of the carbon-carbon double bond to produce chiral N-(2-methylpropyl)acetamide. This would provide access to enantiomerically pure building blocks.

Asymmetric Aza-Michael Additions: Utilizing N-(2-methyl-1-propenyl)acetamide as a Michael acceptor in organocatalyzed asymmetric aza-Michael reactions to synthesize chiral β-amino amides beilstein-journals.org.

Hydrofunctionalization Reactions: Exploring asymmetric hydroformylation and hydrocarboxylation reactions to introduce new functional groups at the double bond with high stereocontrol acs.org.

Enantioselective Cycloadditions: Investigating the participation of the enamide in asymmetric cycloaddition reactions to construct complex nitrogen-containing heterocyclic structures.

Photoenzymatic Hydroalkylation: Applying flavin-dependent "ene"-reductases (EREDs) for the asymmetric hydroalkylation of the olefin moiety, which has been shown to be effective for producing α-chloroamides nih.gov.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like N-(2-methyl-1-propenyl)acetamide, guiding experimental efforts.

Key Research Objectives:

Conformational Analysis: Performing detailed computational studies to understand the conformational preferences of N-(2-methyl-1-propenyl)acetamide. The substitution pattern on the N-alkenyl group is known to influence the cis/trans amide conformation nih.gov.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the reaction pathways of potential synthetic routes and catalytic transformations, helping to optimize reaction conditions and catalyst design.

Predictive Modeling of Reactivity: Developing quantitative structure-activity relationship (QSAR) models and employing machine learning algorithms to predict the reactivity of N-(2-methyl-1-propenyl)acetamide in various reactions. Such models can be trained on data from high-throughput experimentation escholarship.orgchemrxiv.org.

Spectroscopic Property Prediction: Calculating spectroscopic data (NMR, IR, etc.) to aid in the characterization of N-(2-methyl-1-propenyl)acetamide and its reaction products. Graph neural networks have shown promise in predicting DFT-level descriptors from molecular structures rsc.orgrsc.org.

Integration into Novel Materials Science Applications

The amide functionality and the polymerizable alkene group suggest that N-(2-methyl-1-propenyl)acetamide could be a valuable monomer for the synthesis of novel polymers and materials.

Key Research Objectives:

Polyamide Synthesis: Investigating the polymerization of N-(2-methyl-1-propenyl)acetamide, potentially with other comonomers, to create novel polyamides with unique properties. The strength of polyamides often stems from hydrogen bonding between polymer chains libretexts.orgcrunchchemistry.co.uk.

Stimuli-Responsive Materials: Designing polymers incorporating N-(2-methyl-1-propenyl)acetamide that exhibit responsiveness to external stimuli such as pH, temperature, or light.

Vitrimers and Dynamic Covalent Networks: Exploring the incorporation of the acetamide group into vitrimer networks. The dynamic nature of transamidation reactions, potentially activated by neighboring fluorine atoms, could lead to self-healing and reprocessable materials rsc.org.

Surface Modification: Utilizing N-(2-methyl-1-propenyl)acetamide as a surface modifier for materials, imparting new properties such as hydrophilicity or biocompatibility.

Investigation of Bio-Inspired Synthetic Pathways (Excluding Biological Activity)

Nature employs elegant and efficient strategies for the synthesis of complex molecules. Bio-inspired approaches could offer novel and sustainable routes to N-(2-methyl-1-propenyl)acetamide and its derivatives.

Key Research Objectives:

Enzymatic Cascades: Designing multi-enzyme cascade reactions that mimic metabolic pathways for the efficient one-pot synthesis of N-(2-methyl-1-propenyl)acetamide from simple precursors.

Biomimetic Catalysis: Developing synthetic catalysts that mimic the active sites of enzymes involved in amide bond formation or modification.

Whole-Cell Biotransformations: Engineering microorganisms to produce N-(2-methyl-1-propenyl)acetamide through fermentation, offering a potentially sustainable and scalable production method.

Peptide Synthesis Analogs: Drawing inspiration from ribosomal peptide synthesis to develop novel methods for the controlled, sequential addition of monomer units to create oligomers or polymers of N-(2-methyl-1-propenyl)acetamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.